![molecular formula C11H19NO3 B14607902 1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 59857-92-0](/img/structure/B14607902.png)
1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a methyl group and an oxan-2-yl-oxy-methyl group
Méthodes De Préparation
The synthesis of 1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with oxan-2-yl-oxy-methyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the oxan-2-yl-oxy-methyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Methylpyrrolidin-2-one: Lacks the oxan-2-yl-oxy-methyl group, resulting in different chemical and biological properties.
1-Methyl-2-pyrrolidinone: Another pyrrolidinone derivative with distinct functional groups and applications.
N-Methyl-2-pyrrolidone: A widely used solvent with different chemical reactivity and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
59857-92-0 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-methyl-4-(oxan-2-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO3/c1-12-7-9(6-10(12)13)8-15-11-4-2-3-5-14-11/h9,11H,2-8H2,1H3 |
Clé InChI |
KVEOXEMSYMGQFG-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CC1=O)COC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


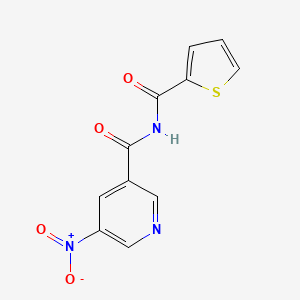
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
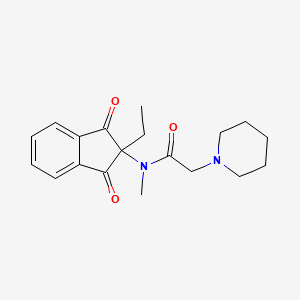

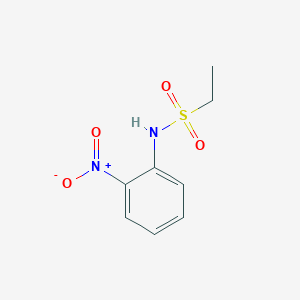
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
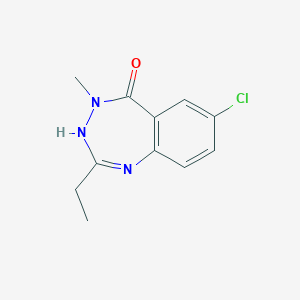
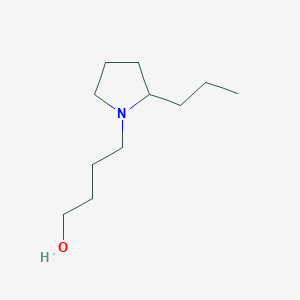
phosphanium iodide](/img/structure/B14607882.png)
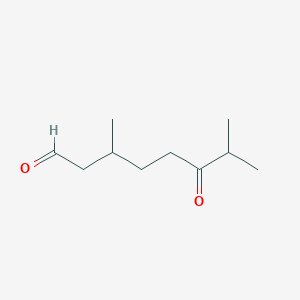
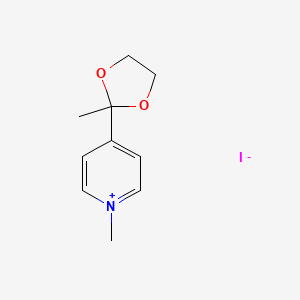

![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)

